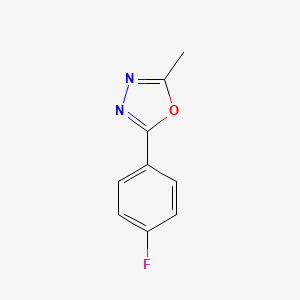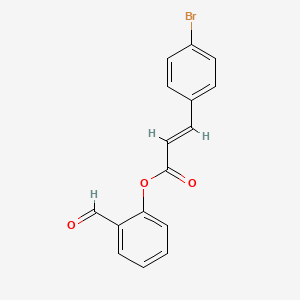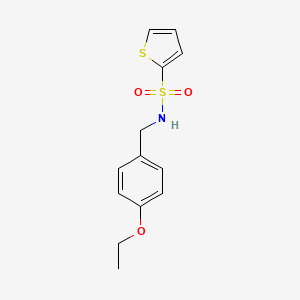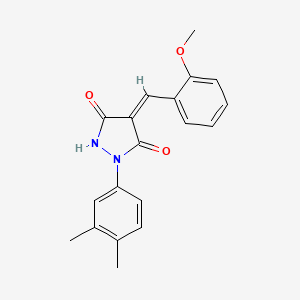![molecular formula C26H24N8O3 B11112228 N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with a unique structure that combines an aldehyde, a hydrazone, and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process The initial step often includes the preparation of (E)-2-METHYL-3-PHENYL-2-PROPENAL through an aldol condensation reaction This is followed by the formation of the hydrazone derivative through the reaction with hydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENOIC ACID.
Reduction: Formation of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine moiety is known to interact with nucleic acids, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-CHLOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-METHYLTHIOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
Uniqueness
The uniqueness of (E)-2-METHYL-3-PHENYL-2-PROPENAL 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C26H24N8O3 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H24N8O3/c1-18(16-19-6-4-3-5-7-19)17-27-33-26-31-24(28-20-8-12-22(13-9-20)34(35)36)30-25(32-26)29-21-10-14-23(37-2)15-11-21/h3-17H,1-2H3,(H3,28,29,30,31,32,33)/b18-16+,27-17- |
InChI Key |
MHMTXUQMRRKENU-CMCJBJKRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B11112154.png)
![1-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11112160.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
phosphonium](/img/structure/B11112188.png)

![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)


![N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]propanehydrazide (non-preferred name)](/img/structure/B11112231.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11112234.png)
![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B11112238.png)
